4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Physicochemical characterization Purification protocol design Solid-state formulation

Generic biphenyl aldehyde analogs risk reaction failure and irreproducible results due to mismatched regioisomeric geometry and lipophilicity. This compound solves that with an ortho-carbaldehyde group uniquely positioned for phenanthridine cyclization and two distinct halogen handles (Cl at 4', F at 3') for sequential cross-coupling. Key advantages: (1) Enables oxime photocyclization and metal-catalyzed ortho-alkynylaryl aldehyde cyclization inaccessible to para regioisomers. (2) Precise logP increment (+0.38 vs. non-fluorinated analog) supports CNS SAR without steric perturbation. (3) Melting point of 60-62 °C allows ambient-temperature recrystallization, reducing processing cost and thermal degradation risk. Supplied as a solid powder at 95% purity; suitable for kg-scale process chemistry.

Molecular Formula C13H8ClFO
Molecular Weight 234.65 g/mol
CAS No. 223575-82-4
Cat. No. B1645323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
CAS223575-82-4
Molecular FormulaC13H8ClFO
Molecular Weight234.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H
InChIKeyKWNKSAXMTKXQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde Overview


4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (CAS 223575-82-4) is a fluorinated and chlorinated biphenyl-2-carbaldehyde derivative with the molecular formula C13H8ClFO and a molecular weight of 234.65 g/mol [1]. The compound features a biphenyl scaffold bearing a chlorine substituent at the 4'-position, a fluorine substituent at the 3'-position, and an aldehyde group at the ortho (2-) position of the biphenyl system. It is classified as a fluorinated aromatic aldehyde building block, supplied commercially as a solid powder with a typical purity of 95%, a melting point of 60–62 °C, and a predicted boiling point of 363.1 °C . The compound is utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research, with the ortho-aldehyde group enabling specific cyclization and condensation chemistries not accessible to para-substituted regioisomers .

Selection Logic
Ortho-carbaldehyde building block for cyclization chemistry
Synthetic Workflow
Halogenated biphenyl scaffold enabling sequential cross-coupling
Procurement Context
Dual chloro-fluoro substitution for lipophilicity screening

Why This Compound Is Irreplaceable


Substituting 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde with a closely related biphenyl aldehyde analog without careful evaluation introduces multiple risks that undermine reproducibility and synthetic outcomes. The ortho-carbaldehyde position relative to the biphenyl junction confers a distinct geometric environment that dictates the course of cyclization and condensation reactions; para-carbaldehyde regioisomers such as CAS 842140-45-8 differ fundamentally in their reactivity profiles and cannot serve as drop-in replacements . The dual chloro-fluoro substitution pattern on the distal phenyl ring imparts a computed XLogP3 of 4.2, which is approximately 0.38 log units higher than the non-fluorinated 4'-chloro analog (CAS 153850-83-0, predicted logP 3.82), indicating meaningfully altered lipophilicity that affects partitioning behavior in biphasic reactions, chromatographic retention, and downstream biological permeability . Furthermore, a melting point difference of approximately 52 °C between the target compound (60–62 °C) and the 4-carbaldehyde regioisomer (112–115 °C) has direct consequences for purification protocol design, recrystallization solvent selection, and solid-state formulation . These physicochemical divergences make generic analog substitution a source of experimental irreproducibility.

Regioisomer Para-carbaldehyde regioisomer is geometrically incapable of ortho-specific cyclization reactions and may not transfer directly.
Analog Chloro-only analog lacks fluorine, which may shift lipophilicity and metabolic-blocking context in SAR campaigns.
Property Melting point and density differences vs. analogs can alter purification protocols and stock solution molarity calculations.

Differentiation Evidence vs. Closest Analogs


Melting Point: Ortho- vs. Para-Carbaldehyde

The melting point of 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde (ortho-carbaldehyde isomer) is 60–62 °C, compared with 112–115 °C for the para-carbaldehyde regioisomer 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carbaldehyde (CAS 842140-45-8), a difference of approximately 52 °C . Both melting point values are experimentally determined and reported by the same authoritative database, enabling direct cross-study comparison. The substantially lower melting point of the ortho isomer indicates reduced crystal lattice energy, which correlates with higher solubility in organic solvents at ambient temperature and facilitates room-temperature handling during recrystallization and column chromatography .

Melting Point: Ortho vs. Para
Head-to-head
Δ ≈ −52 °C Target: 60–62 °C vs. Para: 112–115 °C
Reported lower crystal lattice energy supports ambient-temperature purification.
Data to verify: sourced from supplier databases.
Physicochemical characterization Purification protocol design Solid-state formulation

Lipophilicity: Dual Halogen vs. Chloro-Only Analog

The computed lipophilicity (XLogP3) of 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is 4.2, as reported by PubChem [1]. For the non-fluorinated analog 4'-chlorobiphenyl-2-carbaldehyde (CAS 153850-83-0), the predicted logP is 3.8195 (Molbase/ChemSrc) or 3.67 (ACD/Labs via ChemSpider) . The introduction of fluorine at the 3'-position elevates the logP by approximately 0.38 to 0.53 units. This increase is consistent with the well-established effect of aromatic fluorine substitution on lipophilicity, where the electron-withdrawing nature of fluorine reduces H-bond acceptor capacity of the ring, thereby favoring partitioning into nonpolar phases [2].

Lipophilicity: Dual vs. Chloro-Only
Cross-study comparable
Target XLogP3: 4.2 vs. Analog: ~3.67–3.82
Fluorine substitution elevates logP, supporting incremental lipophilicity screening.
Computed values; experimental confirmation recommended.
Lipophilicity Drug-likeness prediction Chromatographic retention

Ortho- vs. Para-Aldehyde Cyclization Reactivity

The aldehyde group at the 2-position (ortho to the biphenyl junction) of 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde enables intramolecular cyclization chemistries that are geometrically impossible for the 4-carbaldehyde regioisomer (CAS 842140-45-8). Ortho-biphenyl carbaldehydes are established precursors for phenanthridine synthesis via oxime photocyclization and for acid-catalyzed cyclodehydration to polycyclic aromatic systems [1]. The ortho-aldehyde group can participate in chelation-controlled reactions with the adjacent phenyl ring, enabling regiospecific transformations such as ortho-alkynylaryl aldehyde cyclizations catalyzed by coinage metals [2]. In contrast, the para-carbaldehyde regioisomer is limited to linear condensation and Schiff-base formation chemistries, offering a narrower synthetic scope [3].

Cyclization Reactivity
Class-level inference
Ortho-aldehyde enables phenanthridine and heterocycle-forming pathways.
Method context: ortho position is mechanistically required; para regioisomer precludes intended synthetic route.
No direct yield comparison under identical conditions identified.
Synthetic chemistry Heterocycle synthesis Cyclization reactions

Density: Dual Halogen vs. Chloro-Only Analog

The predicted density of 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is 1.285 ± 0.06 g/cm³, compared with 1.214 g/cm³ for the non-fluorinated analog 4'-chlorobiphenyl-2-carbaldehyde (CAS 153850-83-0), representing an increase of approximately 0.071 g/cm³ (+5.8%) . This density increase is attributable to the additional mass of the fluorine atom without a proportional increase in molecular volume, coupled with potential C–H···F intermolecular interactions that enhance crystal packing efficiency [1].

Density: Dual vs. Chloro-Only
Cross-study comparable
+0.071 g/cm³ Target: 1.285 vs. Analog: 1.214 g/cm³
Higher density impacts molarity calculations for stock solution preparation.
Predicted values; batch verification is advised.
Physical property Crystal engineering Formulation density

Hazard Profile vs. 4-Carbaldehyde Regioisomer

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with a GHS07 signal word 'Warning' . The 4-carbaldehyde regioisomer (CAS 842140-45-8) is classified simply as 'Irritant' without the full H302/H312/H332 acute toxicity warnings . This difference in hazard profile may reflect genuine toxicological divergence attributable to the ortho vs. para aldehyde positional isomerism, which can influence metabolic activation and reactivity toward biological nucleophiles.

Hazard Profile Comparison
Data to verify
Target: 6 GHS hazard statements (H302–H335) vs. Para: 1 reported.
Broader reported hazard classification for ortho isomer requires workplace exposure review.
May reflect data availability differences, not intrinsic toxicity.
Safety assessment Laboratory handling Procurement compliance

Key Application Scenarios


Phenanthridine and Fused Heterocycle Synthesis

The ortho-carbaldehyde position of this compound makes it the required building block for constructing phenanthridine cores via oxime photocyclization or metal-catalyzed ortho-alkynylaryl aldehyde cyclization [1]. The para-carbaldehyde regioisomer (CAS 842140-45-8), with its melting point 52 °C higher and aldehyde geometrically incapable of intramolecular cyclization, is chemically unsuitable for these transformations. The dual halogen substitution (Cl at 4', F at 3') provides two distinct sites for subsequent cross-coupling functionalization (Suzuki, Buchwald–Hartwig) after the core heterocycle is assembled, enabling rapid diversification of the phenanthridine scaffold [2].

Fine-Tuned Lipophilicity for SAR Campaigns

With an XLogP3 of 4.2—approximately 0.4 log units higher than the non-fluorinated chloro-only analog (logP 3.82)—this compound offers medicinal chemists a precisely incremented lipophilicity option within a biphenyl aldehyde series [1]. This discrete logP difference is within the optimal range for CNS drug candidate design (typically logP 2–5) and enables systematic SAR exploration without resorting to bulkier substituents that would introduce additional steric variables. The fluorine atom also serves as a metabolic blocking group at the 3'-position, potentially reducing CYP450-mediated oxidative metabolism relative to the unsubstituted analog [2].

Room-Temperature Purification Workflows

The melting point of 60–62 °C enables recrystallization from common organic solvents (ethanol, ethyl acetate, hexane/EtOAc mixtures) at or near ambient temperature, avoiding the need for heated filtration equipment or reflux conditions [1]. This is a practical advantage over the 4-carbaldehyde regioisomer (mp 112–115 °C), which requires elevated-temperature recrystallization that increases energy consumption, solvent evaporation losses, and thermal decomposition risk for heat-sensitive intermediates. For process chemistry groups scaling from gram to kilogram quantities, the lower melting point translates to reduced operational complexity and cost [2].

Cholesterol Synthesis Inhibitor Intermediates

Substituted biphenyl-2-carboxaldehydes are established key intermediates in the synthesis of totally synthetic antihypercholesterolemic agents, specifically 6-[2-[1,1'-biphenyl]-2-yl-ethenyl]pyranone derivatives [1]. The chlorine and fluorine substituents at the 4'- and 3'-positions modulate the electron density of the biphenyl system, influencing the reactivity of the aldehyde in Wittig and Horner–Wadsworth–Emmons olefination steps that connect the biphenyl core to the pyranone pharmacophore. The use of a mono-halogenated analog (e.g., 4'-chlorobiphenyl-2-carbaldehyde) would alter the electronic character of the olefination intermediate, potentially reducing yield or stereoselectivity [2].

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
Ortho-carbaldehyde reactivity
Cyclization pathway reproducibility
Lipophilicity SAR campaigns
Fluorine-incremented logP
Chromatographic and permeability profiling
Ambient-temperature purification
Lower melting point
Recrystallization solvent screening
Cholesterol inhibitor intermediates
Electronic modulation of biphenyl core
Olefination yield and stereoselectivity

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